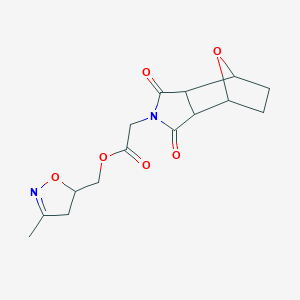![molecular formula C15H22N2O4 B7438959 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid, also known as MPX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPX is a derivative of the naturally occurring amino acid, proline, and belongs to the class of compounds known as prolyl oligopeptidase inhibitors (POPIs).
Wirkmechanismus
The mechanism of action of 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid involves the inhibition of prolyl oligopeptidase, which leads to an increase in the levels of neuropeptides. Neuropeptides are known to have various effects on the central nervous system, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to modulate the activity of ion channels, which can further contribute to its therapeutic effects. This compound has been shown to have a good safety profile and does not produce any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, this compound is a relatively new compound, and its effects on various diseases are still being studied. Additionally, this compound is a prolyl oligopeptidase inhibitor, which can have off-target effects on other enzymes that are involved in neuropeptide degradation.
Zukünftige Richtungen
Future research on 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid should focus on its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, future research should investigate the effects of this compound on other enzymes that are involved in neuropeptide degradation to determine its specificity and selectivity. Further studies on the mechanism of action of this compound and its effects on ion channels can also contribute to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of 3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid involves the reaction of proline with 4-methylpentanoyl chloride, followed by the reaction of the resulting compound with piperidine and oxalyl chloride. The final step involves the reaction of the intermediate with hydroxylamine to yield this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to inhibit the activity of prolyl oligopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition leads to an increase in the levels of neuropeptides, which are known to have neuroprotective and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-[1-(4-methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)3-4-14(18)17-7-5-11(6-8-17)12-9-13(15(19)20)21-16-12/h9-11H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFOMFPDOXVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)
![(1S,4R)-N'-(3-cyclobutylpyrazin-2-yl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B7438918.png)

![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)

![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)